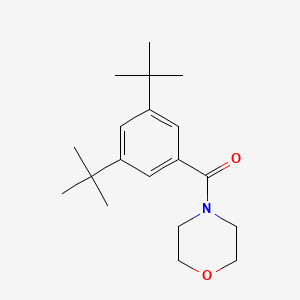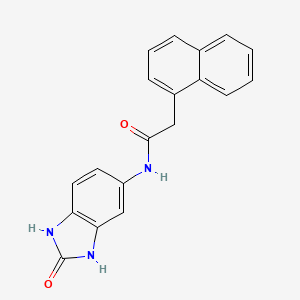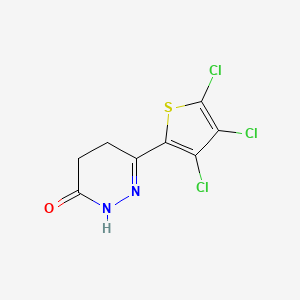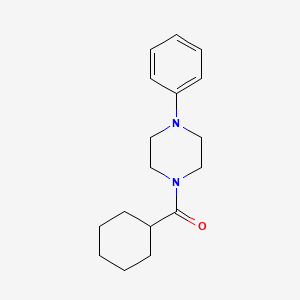
4-(3,5-di-tert-butylbenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-di-tert-butylbenzoyl)morpholine, also known as IRGACURE 369, is a photoinitiator that is commonly used in the field of polymer chemistry. It is a highly efficient initiator that can be activated by UV light to initiate polymerization reactions. In recent years, this compound has gained significant attention due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the absorption of UV light to generate free radicals, which then initiate polymerization reactions. Upon exposure to UV light, the compound undergoes a photochemical reaction to form a highly reactive intermediate, which then reacts with monomers to initiate polymerization.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3,5-di-tert-butylbenzoyl)morpholine as a photoinitiator is its high efficiency, which allows for rapid polymerization reactions. Additionally, it is relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its sensitivity to oxygen, which can inhibit its ability to initiate polymerization reactions.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-di-tert-butylbenzoyl)morpholine. One area of interest is the development of new photoinitiators with improved properties, such as enhanced stability and higher efficiency. Additionally, further studies are needed to investigate the potential applications of this compound in drug delivery systems and other fields. Finally, there is a need for more research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Synthesemethoden
The synthesis of 4-(3,5-di-tert-butylbenzoyl)morpholine involves the reaction of 3,5-di-tert-butylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3,5-di-tert-butylbenzoyl)morpholine has been extensively studied for its potential applications in various fields such as dentistry, medicine, and materials science. In dentistry, this compound has been used as a photoinitiator in dental composites to improve their mechanical properties and reduce shrinkage. In medicine, it has been investigated as a potential drug delivery system due to its ability to release drugs upon exposure to UV light. In materials science, it has been used as a photoinitiator in the synthesis of various polymers and coatings.
Eigenschaften
IUPAC Name |
(3,5-ditert-butylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-7-9-22-10-8-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHIKILLSYUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCOCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)